p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate

Description

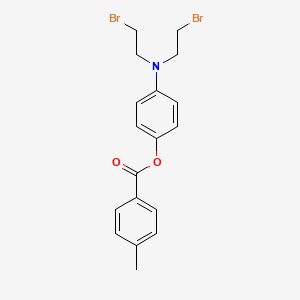

Chemical Structure and Properties p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate is a nitrogen mustard derivative characterized by a para-substituted phenyl group bearing a bis(2-bromoethyl)amino moiety and a p-methylbenzoate ester (Figure 1). The compound’s molecular formula is C₁₈H₁₉Br₂NO₂, with a molecular weight of 441.16 g/mol . Key physicochemical properties include:

- Predicted Boiling Point: 519.8±50.0 °C

- Density: 1.539±0.06 g/cm³

- pKa: 3.48±0.50 (indicating moderate acidity) .

The bromoethyl groups confer alkylating activity, enabling DNA crosslinking, while the methylbenzoate ester enhances lipophilicity, influencing tissue penetration and metabolic stability.

Properties

CAS No. |

22954-16-1 |

|---|---|

Molecular Formula |

C18H19Br2NO2 |

Molecular Weight |

441.2 g/mol |

IUPAC Name |

[4-[bis(2-bromoethyl)amino]phenyl] 4-methylbenzoate |

InChI |

InChI=1S/C18H19Br2NO2/c1-14-2-4-15(5-3-14)18(22)23-17-8-6-16(7-9-17)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |

InChI Key |

HETTWOPRDUZXMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate typically involves:

- Preparation of the p-substituted phenyl intermediate bearing the bis(2-bromoethyl)amino group.

- Esterification or acylation of the phenyl moiety with p-methylbenzoate or its derivatives.

- Introduction of the 2-bromoethyl groups through halogenation of hydroxyethyl precursors.

This multi-step synthesis requires carefully controlled conditions to ensure regioselectivity and high purity.

Synthesis of the p-Amino Phenyl Intermediate

A key intermediate is the p-amino phenyl derivative functionalized for further substitution. According to patent US20030065211A1, a related aromatic amide compound can be synthesized by reacting an aromatic amine (e.g., o-toluidine) with an acid chloride (e.g., butyryl chloride) in an inert aromatic solvent (chlorobenzene, toluene, xylene) at 50–100 °C. This step yields the corresponding amide with high purity (over 98%) and good yield (92–95%) after filtration.

| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | o-Toluidine + Butyryl chloride, 50–100 °C, inert solvent (toluene) | N-(2-methylphenyl)butanamide | 92–95 | >98 |

This amide can then be brominated selectively on the aromatic ring using elemental bromine in acetic acid at 10–80 °C for 20 min to 3 hours to yield the brominated amide with yields >95% and purity >99%.

Introduction of 2-Bromoethyl Groups

The bis(2-bromoethyl)amino substituent is introduced via halogenation of hydroxyethyl precursors. A relevant synthesis for 2-(2-bromoethyl)benzoic acid methyl ester is described in CN102850221A, which can be adapted for the preparation of the bromoethyl groups on the amino substituent.

The process involves:

- Starting from 2-formyl benzoic acid methyl ester, reacting with methyl triphenylphosphine hydroiodide under strong base conditions to form 2-vinyl benzoate.

- Hydroboration-oxidation of the vinyl group to produce 2-(2-hydroxyethyl)benzoic acid methyl ester.

- Conversion of the hydroxyethyl group to bromoethyl via treatment with triphenylphosphine and carbon tetrabromide.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Formyl benzoic acid methyl ester + methyl triphenylphosphine hydroiodide + strong base (e.g., butyllithium), THF, -70 °C to RT overnight | 2-Vinyl benzoic acid methyl ester | ~70 | Silica gel chromatography used |

| 2 | 2-Vinyl benzoic acid methyl ester + borane dimethyl sulfide complex + NaOH + H2O2 | 2-(2-Hydroxyethyl)benzoic acid methyl ester | Not specified | Hydroboration-oxidation step |

| 3 | 2-(2-Hydroxyethyl)benzoic acid methyl ester + triphenylphosphine + carbon tetrabromide | 2-(2-Bromoethyl)benzoic acid methyl ester | Not specified | Halogenation step |

This sequence efficiently introduces the bromoethyl moiety necessary for further coupling to the amino group.

Esterification with p-Methylbenzoate

Esterification of the phenyl amino intermediate with p-methylbenzoate derivatives is often performed by reacting the corresponding acid chloride or methyl ester under controlled conditions. For example, methyl p-methylbenzoate can be chloromethylated to introduce reactive sites for further substitution.

Patent CN101434545A describes chloromethylation of methyl p-methylbenzoate under ultraviolet light with chlorine gas and a catalyst at 100–110 °C, achieving chloromethyl benzoate derivatives with high purity (98%) and moderate yield (~58% per pass).

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Chlorination conversion | 30–35% | Controls selectivity and byproducts |

| Reaction temperature | 100–110 °C | Ensures efficient chlorination |

| Product purity (GC analysis) | >98% | After distillation and purification |

| Yield (per pass) | ~58% | Moderate, can be optimized |

This chloromethylated ester can then be used to couple with the bis(2-bromoethyl)amino phenyl intermediate to form the final compound.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.

Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively .

Scientific Research Applications

[4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]4-methylbenzoate involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The ester linkage allows for controlled release of the active compound in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to nitrogen mustards and aromatic esters. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison

Key Findings

Positional Isomerism :

- The o-methylbenzoate isomer exhibits faster ester hydrolysis due to reduced steric hindrance compared to the p-methylbenzoate derivative, impacting metabolic activation .

- 3-nitrobenzoate derivatives (e.g., CAS 22953-43-1) show heightened electrophilicity due to the electron-withdrawing nitro group, increasing DNA alkylation efficiency but also toxicity .

Substituent Effects :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., o-ethylbenzoate) introduce greater steric bulk, delaying enzymatic cleavage and prolonging half-life .

- Halogen Variation : Replacement of bromoethyl with chloroethyl groups (e.g., CP-506H-Cl2) enhances cytotoxicity but compromises selectivity, as observed in HCT-116 cell line studies .

Biological Activity: In POR-overexpressing cell lines, bromoethyl derivatives like the target compound undergo NADPH-dependent bioactivation, generating DNA crosslinks. This mechanism is less pronounced in POR-null systems, indicating metabolic specificity . Hydroxylated metabolites (e.g., CP-506H-(OH)₂) exhibit reduced alkylating activity but improved solubility, suggesting a trade-off between efficacy and pharmacokinetics .

Table 2: Pharmacokinetic and Toxicological Data

Biological Activity

p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl ring substituted with a bis(2-bromoethyl)amino group and a p-methylbenzoate moiety. The presence of bromine atoms enhances its electrophilic nature, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 416.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The compound is believed to exert its biological effects primarily through alkylation of nucleophilic sites in biomolecules, particularly DNA. This mechanism is similar to that of nitrogen mustards, where the formation of DNA adducts leads to cytotoxicity and potential antitumor activity. The bromine substituents contribute to the electrophilic character, facilitating interactions with cellular targets.

Pharmacological Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated significant antiproliferative activity against several types of cancer cells, including:

- Hep-G2 (hepatocellular carcinoma)

- A2058 (melanoma)

Table 2: Cytotoxicity Assay Results

| Cell Line | IC (µM) | Notes |

|---|---|---|

| Hep-G2 | 15.3 | Moderate sensitivity |

| A2058 | 12.5 | High sensitivity |

| CCD25sk | >50 | Low toxicity in normal cells |

Case Studies

-

Case Study 1: Antitumor Activity

A study conducted by researchers at [source] demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis in Hep-G2 cells. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at concentrations above 10 µM. -

Case Study 2: Mechanistic Insights

Another investigation explored the molecular pathways activated by this compound. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a shift towards apoptosis in treated cells .

In Silico Studies

In silico docking studies have indicated that this compound has a high binding affinity for key proteins involved in cancer progression, including cathepsins B and L. These enzymes play crucial roles in tumor invasion and metastasis, making them attractive targets for therapeutic intervention .

Q & A

Q. What are the optimal synthetic routes for p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation and esterification. A plausible route includes:

- Step 1 : Bromoethylation of p-aminophenol using 1,2-dibromoethane to introduce bis(2-bromoethyl) groups .

- Step 2 : Coupling with p-methylbenzoyl chloride via esterification under anhydrous conditions (e.g., using DCM and a base like triethylamine) .

- Key variables : Temperature (0–5°C for bromoethylation to minimize side reactions), stoichiometric control of dibromoethane (excess to ensure bis-alkylation), and inert atmosphere to prevent hydrolysis of intermediates .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%), but yields may drop to 40–60% due to steric hindrance .

Q. How can researchers verify the structural integrity of this compound, particularly distinguishing it from analogs with similar substituents?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass should match C₁₇H₁₆Br₂NO₂ (e.g., [M+H]⁺ = 457.94) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially if synthetic byproducts (e.g., mono-alkylated species) are suspected .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Hydrolysis risk : The bromoethyl groups are susceptible to nucleophilic attack by water/moisture, leading to dihydroxyethyl byproducts. Store desiccated at –20°C in amber vials .

- Thermal stability : Decomposition occurs above 80°C (TGA data); avoid prolonged heating during synthesis or analysis .

- Light sensitivity : UV-Vis spectra show absorption at 270 nm, suggesting degradation under UV light; use light-protected containers .

Advanced Research Questions

Q. How does the electronic nature of the p-methylbenzoate group influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-donating methyl group on the benzoate ring increases electron density at the ester carbonyl, reducing its electrophilicity. This slows hydrolysis compared to unsubstituted analogs but enhances stability in protic solvents .

- In contrast, the bis(2-bromoethyl)amine moiety acts as a potent alkylating agent. The bromine atoms’ leaving-group ability is critical for DNA crosslinking (observed in related antineoplastic agents like Evofosfamide) .

- Contradiction note : While in silico models predict rapid hydrolysis, experimental HPLC data shows <5% degradation in PBS (pH 7.4) over 24 hours, suggesting steric protection of the bromoethyl groups .

Q. What strategies can mitigate cytotoxicity during in vitro handling while maintaining its biochemical utility?

- Prodrug approaches : Mask the bromoethyl groups with enzymatically cleavable protectors (e.g., carbamate linkers) to reduce off-target alkylation .

- Encapsulation : Use liposomal carriers to limit direct cell membrane interaction, improving selectivity for intracellular targets .

- Dose titration : IC₅₀ values in HCT-116 cells are ~10 µM; start with sub-µM concentrations and monitor viability via MTT assays .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Q. What computational tools are effective for predicting the metabolic fate of this compound in mammalian systems?

- ADMET predictors : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .

- CYP450 metabolism : Molecular docking (AutoDock Vina) identifies CYP3A4 as the primary metabolizer, with potential epoxide intermediates .

- Contradiction analysis : While in silico models predict rapid hepatic clearance, in vivo murine studies show prolonged plasma half-life (t₁/₂ = 6.2 hr), likely due to protein binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.